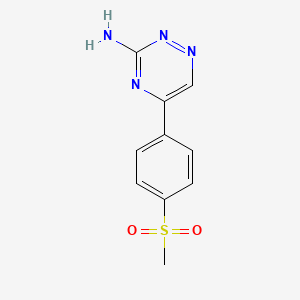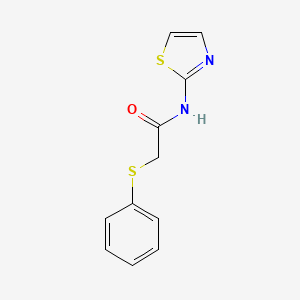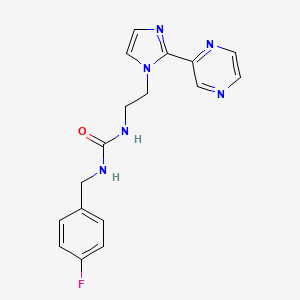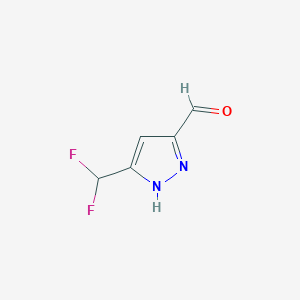![molecular formula C13H14N2O4 B2586484 1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006320-11-1](/img/structure/B2586484.png)
1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
カタログ番号:
B2586484
CAS番号:
1006320-11-1
分子量:
262.265
InChIキー:
KWKKDNUCQZHBEE-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a derivative of α-Glucosidase Inhibitor . It is synthesized and characterized using conventional analytical techniques .
Synthesis Analysis
The compound is synthesized by refluxing a mixture of 4-(methoxy(phenyl)methyl)-2-methylphenol (0.01 mol) and 1-chlorobutan-2-one (2) (0.02 mol) in dry distilled acetone (75 mL) and anhydrous potassium carbonate (0.02 mol) for 4 hours .Molecular Structure Analysis
The compound crystallizes in a monoclinic crystal system with the space group P21/c . The crystal structure is stabilized by C-H…O interactions and further reinforced by π-π interactions .Chemical Reactions Analysis
The compound is a part of the pyrazole nucleus, which is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Physical and Chemical Properties Analysis
The compound has a molecular weight of 166.174 Da . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Functionalization
- Functionalization of Pyrazole Derivatives : The compound 1H-pyrazole-3-carboxylic acid is used in functionalization reactions to form various carboxamides with good yields. This includes reactions with aminophenol derivatives, establishing structures through spectroscopic data and elemental analyses (Yıldırım & Kandemirli, 2006).
Crystal Structure and Analysis
- Crystal Structure of Pyrazole Derivatives : Research on compounds similar to 1H-pyrazole-3-carboxylic acid reveals insights into their crystal structures. For instance, studies show how propionic acid groups in certain derivatives form hydrogen-bonded dimers, with variations in molecular conformation (Kumarasinghe et al., 2009).
Pharmaceutical and Medicinal Applications
- Anti-inflammatory and Analgesic Properties : Certain 1H-pyrazole derivatives demonstrate significant anti-inflammatory and analgesic activities. This includes compounds with structural similarities to the specified acid, which also show moderate antipyretic and antiaggregating effects (Menozzi et al., 1994).
Chemical Synthesis and Properties
- Synthesis and Auxin Activities : Studies on pyrazole carboxylic acids, including those similar to the specified compound, involve the synthesis of new compounds with confirmed structures via elemental analysis, IR, and NMR spectroscopies. These studies often assess auxin activities and potential agricultural applications (Yue et al., 2010).
Molecular Conformation and Hydrogen Bonding
- Hydrogen Bonding in Pyrazole Derivatives : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, closely related to the specified compound, highlights complex hydrogen-bonded framework structures. These studies contribute to understanding the molecular conformation and bonding in such compounds (Asma et al., 2018).
Renewable Resources and Chemical Diversity
- From Renewable Resources to Chemical Diversity : The synthesis of pyrazole derivatives from levulinic acid shows the transformation of renewable resources into diverse chemical structures, including pyrazole derivatives (Flores et al., 2014).
Catalytic Hydrogenation
- Catalytic Hydrogenation of Pyrazole Carboxylic Acids : Research on the catalytic hydrogenation of methyl esters of 1H-pyrazoline-3-carboxylic acids and their derivatives offers insights into chemical transformations and the creation of new compounds (Gorpinchenko et al., 2009).
作用機序
特性
IUPAC Name |
1-[(2-methoxy-4-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9-3-4-11(12(7-9)18-2)19-8-15-6-5-10(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKDNUCQZHBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phe...
Cat. No.: B2586402
CAS No.: 2309344-36-1
1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Cat. No.: B2586404
CAS No.: 618070-35-2
Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)az...
Cat. No.: B2586406
CAS No.: 365213-50-9
[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-...
Cat. No.: B2586407
CAS No.: 785791-25-5
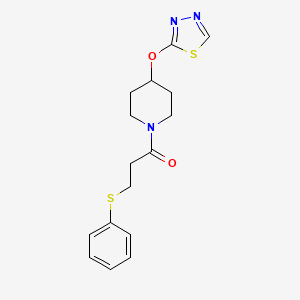
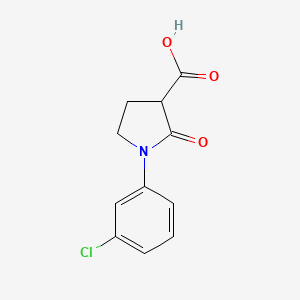
![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)
![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)

